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Compound of Interest

(trans-4-(4-Fluorophenyl)piperidin-
Compound Name:

3-yl)methanol
CAS No.: 188869-26-3
Cat. No.: B069513

Get Quote

\ J

Common Name: N-Desmethyl Paroxol | CAS: 125224-43-3 Role: Key Synthetic Intermediate &
Pharmacopoeial Impurity[1]

Executive Summary & Pharmacological Significance

In the landscape of neuropsychiatric drug development, (trans-4-(4-Fluorophenyl)piperidin-3-
yl)methanol represents the "naked" pharmacophore of Paroxetine.[1] Structurally, it consists of
a piperidine ring substituted at the C3 position with a hydroxymethyl group and at the C4
position with a 4-fluorophenyl group.[1][2][3][4]

The trans-stereochemistry (typically (3S,4R) in the active drug) is non-negotiable; it governs the
binding affinity to the Serotonin Transporter (SERT).[1] This molecule is thermodynamically
favored over its cis-isomer due to the ability of the bulky C3 and C4 substituents to adopt a
diequatorial conformation in the piperidine chair, minimizing 1,3-diaxial interactions.[1]

Primary Applications:
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 Intermediate: Precursor for the synthesis of Paroxetine analogs via etherification of the

primary alcohol.[1]

» Impurity Profiling: A known degradation product (hydrolysis of the benzodioxole ether)

monitored in stability studies (Paroxetine Impurity 1).[1]

» Fragment-Based Drug Design: A privileged scaffold for designing dual SERT/NET inhibitors.

[1]

Physicochemical Profile

The following data aggregates experimental values essential for handling and characterization.

Property Value Context
Molecular Formula C12H16FNO Core Scaffold
Molecular Weight 209.26 g/mol Monoisotopic
Melting Point 138-140 °C Crystalline Solid
] Basic; requires salt formation

pKa (Calculated) ~9.8 (Secondary Amine) B

for solubility
LogP 151 Moderate lipophilicity

- Low solubility in water (free

Solubility DMSO, Methanol, DCM

base)
Stereochemistry (3S,4R) or (3R,4S) trans-configuration is critical

Synthetic Pathways & Mechanistic Logic[1]

The "Diequatorial” Directive

The synthesis of this scaffold hinges on establishing the trans-relationship.[1] In the piperidine

chair conformation, the trans-3,4-disubstitution allows both the 4-fluorophenyl group and the 3-

hydroxymethyl group to occupy equatorial positions.[1] This is the thermodynamically stable

state.[1] Synthetic routes often utilize equilibration (epimerization) of the ester precursor to the

trans-isomer prior to reduction.[1]
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Workflow: De Novo Synthesis (N-Boc Route)

To avoid the harsh demethylation steps associated with the traditional "N-Methyl Paroxol"
route, a modern protection strategy using tert-butyloxycarbonyl (Boc) is recommended.[1]

Step 1: Knoevenagel Condensation & Cyclization[1]

e Precursors: 4-Fluorobenzaldehyde + Ethyl cyanoacetate.[1]

e Mechanism: Formation of a cinnamate derivative followed by Michael addition of a glycine
equivalent (or malonate) and cyclization.[1]

o Qutcome: Ethyl 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate.

Step 2: Reduction & Epimerization

e Reagent: Sodium Borohydride (NaBHa) or Lithium Aluminum Hydride (LiAlHa4).[1]

 Critical Control: The reduction of the ester to the alcohol must preserve the trans
stereochemistry. If the precursor is cis, base-catalyzed epimerization (using NaOEt) is
performed before the reduction to lock the thermodynamically favored trans-ester.[1]

Step 3: N-Deprotection (If N-Boc/N-Benzyl used)[1]
o Reagent: Trifluoroacetic acid (TFA) or H2/Pd-C.[1]

o Result: Isolation of the free secondary amine (trans-4-(4-Fluorophenyl)piperidin-3-
yl)methanol.

Visualization: Synthetic Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis, highlighting the
thermodynamic equilibration step.

imerization
trans-Ester

+ Malonate -CH20H (trans)-Alcohol

Reduction
4-Fluorobenzaldehyde (LIAIH4/BH3)
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Caption: Workflow prioritizing thermodynamic equilibration to maximize yield of the trans-
isomer.

Analytical Protocol: Self-Validating Systems

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal
methods.[1] The distinction between cis and trans isomers is the primary quality attribute.[1]

A. NMR Spectroscopy (Conformational Proof)

The coupling constant (

) between the protons at C3 and C4 is the definitive metric.[1]

e H3 and H4 Protons: In the trans-isomer (diequatorial substituents), the protons H3 and H4
are diaxial.[1]

 Criterion: A vicinal coupling constant

confirms the trans-diaxial arrangement.[1]

o Contrast: The cis-isomer (axial-equatorial) typically displays a smaller
1]

B. HPLC Method (Impurity Profiling)[1]

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 um).[1]

Mobile Phase:

o A:0.1% TFA in Water.[1]

o B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 20 min.

Detection: UV @ 210 nm (Amine absorption) and 264 nm (Fluorophenyl).[1]
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» Retention Time: The polar alcohol (N-Desmethyl Paroxol) elutes significantly earlier than
Paroxetine or the N-protected intermediates.[1]

Experimental Protocol: Reduction of Ethyl trans-4-
(4-fluorophenyl)piperidine-3-carboxylate[1]

Objective: Conversion of the ester precursor to the target alcohol while maintaining
stereochemistry.

Reagents:

Ethyl trans-4-(4-fluorophenyl)piperidine-3-carboxylate (1.0 eq)[1]

Lithium Aluminum Hydride (LiAlH4) (2.0 eq)[1]

Tetrahydrofuran (THF), anhydrous[1]

Sodium Sulfate decahydrate (Glauber’s salt)[1]
Procedure:

e Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF
(50 mL).

» Activation: Cool the THF to 0°C. Carefully add LiAlH4 pellets (2.0 eq) portion-wise. Caution:
Exothermic.[1]

» Addition: Dissolve the ester substrate in minimal THF and add dropwise to the LiAlHa
suspension over 30 minutes.

e Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by
TLC (System: DCM/MeOH 9:1).[1] The ester spot (

) should disappear, replaced by the alcohol spot (
)-[1]

e Quench (Fieser Method): Cool to 0°C.
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o Add
mL Water.[1]
o Add
mL 15% NaOH.[1]
o Add
mL Water.[1]
o (Where
= grams of LiAlH4 used).

« |solation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over
MgSOa4 and concentrate in vacuo.

 Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Biological Pathway: Paroxetine Degradation

This molecule often appears in stability testing.[1] The ether linkage in Paroxetine is
susceptible to hydrolysis under acidic conditions or oxidative stress, yielding the target alcohol
and sesamol.[1]

Paroxetine

(Active Drug)

Ether Cleavage

Acidic Hydrolysis
(Stomach/Stability)

Major Degradant \ Leaving Group

N-Desmethyl Paroxol Sesamol
(Target Alcohol) (Byproduct)
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Caption: Degradation pathway of Paroxetine yielding the target alcohol (Impurity 1).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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